N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
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Overview
Description
This compound contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). Sulfonamides are typically crystalline and many important drugs contain the sulfonamide group .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as FTIR, XPS, XRD, and solid 13C NMR . These techniques can provide information about the functional groups present in the compound and their arrangement.Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the functional groups it contains. Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Scientific Research Applications
Synthesis and Biological Applications
Pro-Apoptotic Effects in Cancer Cells
Sulfonamide derivatives, including compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide, have been synthesized and evaluated for their in vitro anti-cancer activity. These compounds have shown significant reduction in cell proliferation and induction of pro-apoptotic genes, mediated possibly through the activation of p38 and ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).
Intramolecular Substitution and Cyclization
Studies on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution have been conducted. These processes lead to the formation of various fluorinated derivatives, demonstrating the versatility of sulfonamide moieties in synthetic organic chemistry (Ichikawa et al., 2006).
Vasodilatory Activity
Some sulfonamide derivatives have been synthesized from isoquinolinesulfonic acid and demonstrated vasodilatory action, evaluated in vivo in terms of increases in arterial blood flow in dogs. These compounds showed promise as cardiovascular drugs (Morikawa et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-10-4-5-13-11-15(8-9-17(13)20)19-26(23,24)16-7-3-6-14(18)12-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWRARBEBPVNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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